molecular formula C16H22N4O B6897688 N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide

N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide

Cat. No.: B6897688
M. Wt: 286.37 g/mol
InChI Key: RIYGBBMZTHJZRU-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyanophenyl group attached to a piperazine ring, which is further substituted with a methyl and a propan-2-yl group

Properties

IUPAC Name

N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)15-11-19(3)8-9-20(15)16(21)18-14-6-4-13(10-17)5-7-14/h4-7,12,15H,8-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYGBBMZTHJZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1C(=O)NC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide typically involves the reaction of 4-cyanophenyl isocyanate with 4-methyl-2-propan-2-ylpiperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products with various functional groups.

Scientific Research Applications

N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide
  • N-(4-cyanophenyl)-2-propan-2-ylpiperazine-1-carboxamide

Uniqueness

N-(4-cyanophenyl)-4-methyl-2-propan-2-ylpiperazine-1-carboxamide is unique due to the presence of both a methyl and a propan-2-yl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

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